(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid
Description
(2R,3R)-1-Ethyl-2-(4-methoxyphenyl)-6-oxo-piperidine-3-carboxylic acid (CAS: 1212189-30-4, Molecular Formula: C₁₅H₁₉NO₄) is a chiral piperidine derivative featuring a 4-methoxyphenyl substituent at the 2-position and an ethyl group at the 1-position of the piperidine ring. Its stereochemistry (2R,3R) and ketone group at the 6-position distinguish it from simpler piperidine derivatives.
Properties
IUPAC Name |
(2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-16-13(17)9-8-12(15(18)19)14(16)10-4-6-11(20-2)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEQVBQHJUONDC-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 2,6-Disubstituted Piperidines
A foundational approach involves constructing the piperidine ring with pre-installed substituents. White Rose University researchers demonstrated that reductive cyclization of 6-oxoamino acid derivatives efficiently generates 2,6-disubstituted piperidines (Scheme 1).
Key Steps :
- Conjugate Addition : Organozinc reagents derived from L-serine undergo conjugate addition to enones, forming β-amino ketones.
- Imination : The ketone is converted to an imine using ammonium acetate.
- Stereoselective Reduction : Sodium cyanoborohydride reduces the imine, yielding a mixture of cis- and trans-2,6-disubstituted piperidines.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Conjugate Addition | L-serine, Zn, enone, THF, −78°C | 75% |
| Imination | NH₄OAc, MeOH, reflux | 90% |
| Reduction | NaBH₃CN, CH₃COOH, 0°C | 65% |
This method provides a modular route to install diverse substituents but requires chromatographic separation of diastereomers.
Organometallic Approaches to Piperidine Functionalization
The Jackson Group’s work highlights organozinc chemistry for constructing enantiomerically pure piperidines. β-Aminoalkyl zinc iodides react with 3-chloro-2-(chloromethyl)propene under copper catalysis, followed by cyclization with sodium hydride, to yield 5-methylenepiperidines (Scheme 2).
Example Protocol :
- Zinc Reagent Formation : Treat β-amino alcohol with iodine and zinc dust in THF.
- Alkylation : React with 3-chloro-2-(chloromethyl)propene and CuCN·2LiCl.
- Cyclization : Use NaH in DMF at 60°C.
| Parameter | Value |
|---|---|
| Yield | 55–85% |
| Stereoselectivity | 90% ee (R,R) |
This method is advantageous for introducing the ethyl group at N1 via subsequent alkylation.
Functionalization of the Piperidine Skeleton
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling . Industrial protocols favor the latter for regioselectivity and compatibility with the piperidine ring.
Suzuki-Miyaura Coupling Protocol :
- Piperidine Bromide Preparation : Brominate the piperidine at C2 using NBS.
- Coupling Reaction : React with 4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, in dioxane/water (3:1).
| Condition | Detail |
|---|---|
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 78% |
This step achieves high regiocontrol but requires inert atmosphere conditions.
Oxidation and Carboxylic Acid Installation
The C3 carboxylic acid group is introduced via oxidation of a primary alcohol or hydrolysis of a nitrile . A scalable industrial method involves:
- Alcohol Oxidation : Treat 3-hydroxypiperidine with Jones reagent (CrO₃/H₂SO₄) at 0°C.
- Nitrile Hydrolysis : React 3-cyanopiperidine with 6M HCl at reflux.
| Method | Reagents | Yield |
|---|---|---|
| Jones Oxidation | CrO₃, H₂SO₄, 0°C | 82% |
| Nitrile Hydrolysis | 6M HCl, reflux | 88% |
The 6-oxo group is retained throughout these steps by protecting it as a ketal during harsh reactions.
Industrial-Scale Production
Continuous Flow Synthesis
To optimize yield and purity, manufacturers employ continuous flow reactors for key steps:
- Piperidine Cyclization : Conducted in a packed-bed reactor with immobilized Cu catalyst.
- Ethylation : Ethyl bromide is introduced under supercritical CO₂ conditions.
| Parameter | Value |
|---|---|
| Throughput | 50 kg/day |
| Purity | >99.5% |
This method reduces reaction times from days to hours and minimizes waste.
Crystallization and Purification
Final purification uses pH-controlled crystallization :
- Adjust the reaction mixture to pH 3 using HCl.
- Recrystallize from ethanol/water (4:1).
| Property | Value |
|---|---|
| Melting Point | 152–154°C |
| Purity Post-Crystallization | 99.9% |
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Reductive Cyclization | High stereoselectivity | Multi-step separation | 65% |
| Organozinc Alkylation | Modular substituent introduction | Air-sensitive reagents | 85% |
| Continuous Flow | Scalable, efficient | High initial capital cost | 90% |
Chemical Reactions Analysis
Carboxylic Acid Modifications
The carboxylic acid group at position 3 undergoes classical acid-derived reactions:
Keto Group Transformations
The 6-oxo group participates in reduction and nucleophilic addition:
| Reaction Type | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Reduction | NaBH₄ in ethanol | Secondary alcohol (6-hydroxy) | Stereospecific |
| Grignard Addition | CH₃MgBr (dry ether) | Tertiary alcohol | Limited by steric hindrance |
Piperidine Ring Reactions
The nitrogen in the piperidine ring enables alkylation/dealkylation:
Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic substitution:
| Reaction Type | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Nitro derivative |
| Demethylation | BBr₃ (anhydrous) | Cleavage of methoxy | Phenolic compound |
Oxidative Pathways
Controlled oxidation targets specific sites:
| Target Site | Reagents | Product | Notes |
|---|---|---|---|
| Piperidine Ring | KMnO₄ (acidic) | Ring-opening to dicarboxylic acid | Degrades structure |
| Ethyl Side Chain | CrO₃/H₂SO₄ | Acetic acid derivative | Low yield due to competing reactions |
Stability Considerations
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the anticancer potential of piperidine derivatives, including (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid. Research indicates that compounds with piperidine structures exhibit cytotoxicity against various cancer cell lines. For example, a study demonstrated that piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells with improved efficacy compared to conventional chemotherapeutics like bleomycin .
Case Study:
A specific derivative was tested for its ability to inhibit cell proliferation and induce apoptosis in FaDu cells. The results showed that the compound's structural features significantly enhanced its interaction with protein targets involved in cancer progression.
Neurodegenerative Diseases
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a candidate for enhancing cholinergic function in the brain .
Mechanism of Action:
The piperidine moiety contributes to the compound's ability to cross the blood-brain barrier, which is crucial for neuropharmacological activity. Studies have shown that modifications to the piperidine structure can enhance selectivity and binding affinity towards cholinesterase enzymes .
Case Study:
In a comparative study of various piperidine-based compounds, this compound exhibited superior inhibition against acetylcholinesterase compared to traditional inhibitors like Donepezil .
Dipeptidyl Peptidase IV Inhibition
Another promising application of this compound lies in its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor for managing type 2 diabetes mellitus. DPP-IV inhibitors are crucial for increasing insulin secretion and lowering blood glucose levels . The structural characteristics of this compound allow it to interact effectively with the DPP-IV enzyme.
Research Findings:
A detailed structure–activity relationship study indicated that modifications in the piperidine ring could lead to enhanced DPP-IV inhibitory activity, suggesting that this compound could be developed into a novel antidiabetic agent .
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Therapy | Induces apoptosis; inhibits tumor cell proliferation | More effective than bleomycin in specific models |
| Neurodegenerative Diseases | Inhibits acetylcholinesterase; crosses blood-brain barrier | Improved selectivity and efficacy over traditional drugs |
| Diabetes Management | Inhibits DPP-IV; enhances insulin secretion | Potential for development as an antidiabetic agent |
Mechanism of Action
The mechanism of action of (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (2R,3R)-1-Ethyl-2-(2-methylphenyl)-6-oxo-piperidine-3-carboxylic Acid
- CAS: N/A; Molecular Formula: C₁₅H₁₉NO₃
- Key Differences : The 2-methylphenyl substituent replaces the 4-methoxyphenyl group.
- Properties: LogP: 2.12 (higher lipophilicity due to methyl vs. methoxy group) pKa: 4.54 (carboxylic acid proton) Polar Surface Area: 57.61 Ų Hydrogen Bond Donors/Acceptors: 1/3
- Implications : The electron-donating methyl group may enhance metabolic stability compared to the electron-rich methoxy group, which could influence receptor binding .
Compound B : (2R,3R)-1-Ethyl-2-(2-fluorophenyl)-6-oxo-piperidine-3-carboxylic Acid
- CAS: N/A; Molecular Formula: C₁₄H₁₆FNO₃ (estimated)
- Key Differences : A fluorine atom replaces the methoxy group at the 2-position.
- Properties :
- Expected LogP: ~1.8–2.0 (fluorine’s electronegativity reduces lipophilicity compared to methyl/methoxy)
- Polar Surface Area: Slightly higher than Compound A due to fluorine’s polarity.
Core Scaffold Modifications
Compound C : rac-(2R,3R)-1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic Acid
- CAS : 1909293-78-2; Molecular Formula : C₁₃H₁₇N₃O₃
- Key Differences : A pyrrolidine (5-membered ring) replaces the piperidine core, with a 1-methylimidazole substituent.
- Imidazole introduces hydrogen-bonding capability (N-H) and basicity (pKa ~6.5–7.0).
- Implications : The imidazole moiety may enhance interactions with metal ions or acidic residues in enzymes .
Compound D : (2R,3R,4S)-4-(2,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1-[2-(methylpropylcarbamoyl)methyl]pyrrolidine-3-carboxylic Acid
- CAS : N/A; Molecular Formula : C₂₆H₃₄N₂O₆
- Key Differences : A more complex pyrrolidine scaffold with multiple substituents, including a tertiary amide.
- Properties :
- Molecular Weight: 470.566 g/mol (significantly larger than the target compound).
- Hydrogen Bond Acceptors: 7 (vs. 4 in the target compound).
- XLogP: 0.9 (lower lipophilicity due to polar groups).
- Implications : The extended structure may target GPCRs or other large binding sites, as suggested by its association with endothelin receptor studies .
Physicochemical and Pharmacokinetic Properties Comparison
*Estimated based on structural analogs.
Biological Activity
The compound (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid is a piperidine derivative with potential implications in medicinal chemistry, particularly in the fields of cancer therapy and neurodegenerative diseases. This article reviews its biological activity, including anticancer properties, interactions with cholinesterase enzymes, and other pharmacological effects.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- CAS Number : 1212189-30-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. Specifically, compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study demonstrated that a related piperidine compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . The mechanism involved the activation of apoptotic pathways and disruption of cellular proliferation signals.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu | 5.0 | Apoptosis induction |
| Bleomycin | FaDu | 10.0 | DNA damage |
Cholinesterase Inhibition
The compound has also been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic transmission, potentially alleviating symptoms of cognitive decline.
Enzyme Inhibition Studies
Research indicates that derivatives with a piperidine moiety improve brain exposure and dual inhibition properties:
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) |
|---|---|---|
| Compound B | 250 | 300 |
| Donepezil | 100 | 200 |
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the piperidine ring can significantly impact biological activity. The presence of the methoxy group on the phenyl ring appears to enhance both anticancer and cholinesterase inhibitory activities .
Q & A
Q. What are the established synthetic routes for preparing (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, starting with precursor molecules like substituted piperidine rings and aryl moieties. Key steps may include:
- Ring formation : Cyclization reactions under reflux or microwave-assisted conditions to form the piperidine core .
- Stereochemical control : Chiral catalysts or enantioselective reagents to enforce the (2R,3R) configuration, critical for biological activity .
- Functional group modifications : Introduction of the 4-methoxyphenyl group via Suzuki coupling or nucleophilic substitution, followed by oxidation to install the 6-oxo group .
- Purification : Flash column chromatography or recrystallization to isolate the final product. Microwave-assisted synthesis can enhance reaction efficiency and reduce byproducts .
Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR provide detailed information on proton environments and carbon frameworks. The methoxy group ( ppm) and piperidine ring protons ( ppm) are key markers .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, ensuring no isotopic impurities .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (carboxylic acid C=O) and ~1650 cm (6-oxo group) validate functional groups .
- X-ray crystallography : Resolves absolute stereochemistry for the (2R,3R) configuration .
Q. What preliminary biological assays are recommended to evaluate this compound's pharmacological potential?
- Enzyme inhibition assays : Target enzymes relevant to piperidine derivatives (e.g., proteases, kinases) using fluorescence-based or colorimetric methods.
- Cellular cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC values to known inhibitors .
- Solubility and stability : Assess pharmacokinetic properties using HPLC under physiological pH conditions .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve enantiomeric excess (ee) and scalability?
- Chiral auxiliaries : Incorporate temporary stereodirecting groups during piperidine ring formation, followed by selective removal .
- Dynamic kinetic resolution : Use transition-metal catalysts to favor the (2R,3R) configuration during key steps .
- Process intensification : Switch from batch to flow chemistry for oxidation steps to enhance reproducibility and reduce side reactions .
Q. How should researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?
- Metabolite profiling : Use LC-MS/MS to identify active metabolites or degradation products in vivo that may differ from in vitro results .
- Protein binding studies : Evaluate serum albumin binding via equilibrium dialysis, as high binding can reduce bioavailability .
- Dose-response recalibration : Adjust dosing regimens in animal models to account for metabolic clearance rates .
Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?
- Chiral chromatography : Employ HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers and confirm ee >98% .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign absolute configurations without crystallization .
Q. How can computational methods guide the design of analogs with enhanced target selectivity?
- Molecular docking : Simulate binding poses with target proteins (e.g., COX-2, HIV protease) to identify critical interactions (e.g., hydrogen bonds with the carboxylic acid group) .
- QSAR modeling : Correlate substituent electronic effects (e.g., methoxy group electron-donating capacity) with activity trends .
- MD simulations : Predict conformational stability of the piperidine ring in aqueous vs. lipid environments to optimize membrane permeability .
Methodological Considerations
Q. What are best practices for ensuring reproducibility in synthesizing this compound?
- Detailed reaction logs : Document exact equivalents, solvent purity, and temperature gradients. For example, a 5°C deviation in the oxidation step can alter yields by >15% .
- Batch-to-batch analysis : Use H NMR to compare key proton integrals (e.g., ethyl group at ppm) across batches .
Q. How can researchers mitigate challenges in characterizing the 6-oxo group's reactivity?
- Protection-deprotection strategies : Temporarily protect the ketone as a ketal during functionalization steps to prevent undesired nucleophilic attacks .
- Kinetic studies : Monitor reaction progress via in situ IR to optimize reaction times and minimize over-oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
